Product packaging for Fmoc-N-Me-Gln(Trt)-OH(Cat. No.:CAS No. 2044710-89-4)

Fmoc-N-Me-Gln(Trt)-OH

Cat. No.: B3250650
CAS No.: 2044710-89-4
M. Wt: 624.7
InChI Key: RMAUSWDYZJQCPJ-UHFFFAOYSA-N
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Description

Significance of Modified Amino Acids in Peptide Engineering

Peptide engineering leverages modified amino acids to enhance the therapeutic potential and functional characteristics of peptides. nih.gov Natural peptides are often susceptible to rapid degradation by proteases in the body, which limits their effectiveness as drugs. enamine.nettandfonline.com Chemical modifications can significantly increase resistance to this enzymatic breakdown. enamine.nettandfonline.com

Key modifications include:

Backbone Modifications : Alterations to the peptide backbone, such as N-methylation, can introduce conformational constraints and block cleavage sites for proteases. enamine.netaltabioscience.com N-methylation, the substitution of the amide proton with a methyl group, is a particularly effective strategy. It not only enhances proteolytic stability but can also improve cell permeability and fine-tune the peptide's three-dimensional structure, which is crucial for its biological activity. enamine.nettandfonline.comnih.gov

Side-Chain Modifications : The functional groups on amino acid side chains can be altered or protected to prevent unwanted side reactions during synthesis or to introduce new functionalities. altabioscience.com For instance, protecting the side-chain amide of asparagine and glutamine is crucial to prevent dehydration during peptide synthesis. chemicalbook.com

Incorporation of Non-Natural Amino Acids : The use of amino acids not found in the 20 common proteinogenic types can confer unique structural and functional properties, such as stabilizing specific secondary structures (e.g., helices or sheets) and increasing resistance to metabolic degradation. nih.govsigmaaldrich.com

These engineered peptides, or peptidomimetics, are designed to have improved stability, better absorption, and higher specificity for their biological targets, making them powerful candidates for a wide range of applications in medicine and biotechnology. nih.gov

Contextualizing Fmoc-N-Me-Gln(Trt)-OH within Contemporary Peptide Synthesis Paradigms

The chemical compound This compound is a prime example of a highly specialized, multi-functional building block designed for modern peptide synthesis. Its structure is a strategic combination of three critical components that address common challenges in the now-ubiquitous Solid-Phase Peptide Synthesis (SPPS) methodology. altabioscience.comnih.gov

The predominant method used today is Fmoc-based SPPS, which relies on the 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the alpha-amino group of the amino acid. nih.govachemblock.com This approach offers the significant advantage of using mild basic conditions (typically with piperidine) for Fmoc removal, which preserves acid-sensitive protecting groups on the amino acid side chains until the final cleavage step. nih.govchempep.comacs.org

Let's dissect the components of this compound:

Fmoc (9-fluorenylmethoxycarbonyl) : This is the temporary protecting group on the alpha-amino nitrogen. Its base-lability is the cornerstone of the Fmoc/tBu SPPS strategy, allowing for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. achemblock.comacs.org

N-Me (N-methyl) : This modification is on the alpha-amino group itself, creating a tertiary amine once the Fmoc group is removed. The incorporation of N-methylated amino acids is a key strategy to enhance the pharmacokinetic properties of a peptide. enamine.netnih.gov It can increase metabolic stability by hindering enzymatic cleavage and improve membrane permeability, which is often a prerequisite for oral bioavailability. tandfonline.comnih.gov However, coupling N-methylated amino acids can be challenging due to steric hindrance. enamine.net

Gln(Trt) (Glutamine with a Trityl-protected side chain) : Glutamine's side chain contains an amide group that can cause undesirable side reactions, such as dehydration to form a nitrile, during the activation step of peptide coupling. chemicalbook.comchemicalbook.com The bulky trityl (Trt) group effectively shields this amide, preventing such reactions. chemicalbook.comchemicalbook.com The Trt group is also highly acid-labile, meaning it can be removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), making it fully compatible with the Fmoc-SPPS workflow. nih.gov Furthermore, the Trt group significantly improves the solubility of the Fmoc-glutamine derivative in common SPPS solvents like dimethylformamide (DMF). chemicalbook.comadvancedchemtech.com

Therefore, this compound is an advanced building block engineered to introduce an N-methylated glutamine residue into a peptide sequence with high efficiency and purity. It provides peptide chemists with a tool to modulate peptide conformation, increase proteolytic resistance, and enhance solubility, all within the robust and widely adopted Fmoc-SPPS framework.

Compound Data

Below are the key chemical properties of the featured compound.

PropertyValueSource(s)
IUPAC Name N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-N5-trityl-L-glutamine achemblock.com
Synonyms Fmoc-N-methyl-L-glutamine(Trt), (S)-2-[Fmoc(methyl)amino]-5-oxo-5-(tritylamino)pentanoic Acid chempep.comchemicalbook.com
CAS Number 1632075-13-8 achemblock.comchempep.comchemicalbook.comadvancedchemtech.com
Molecular Formula C40H36N2O5 achemblock.comchempep.comadvancedchemtech.com
Molecular Weight 624.72 g/mol chemicalbook.comadvancedchemtech.com
Appearance White to off-white solid chemicalbook.com
Storage 2-8°C chemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N2O5 B3250650 Fmoc-N-Me-Gln(Trt)-OH CAS No. 2044710-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUSWDYZJQCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Fmoc N Me Gln Trt Oh in Advanced Solid Phase Peptide Synthesis Spps

Strategies for Coupling Fmoc-N-Me-Gln(Trt)-OH in Difficult Sequences

The coupling of N-methylated amino acids, such as this compound, is inherently challenging due to the increased steric hindrance at the secondary amine. This steric bulk slows down the acylation reaction, especially when coupling to another N-methylated residue or within sterically hindered sequences. peptide.comcem.com To overcome these low coupling yields, specialized reagents and conditions are necessary. nih.gov

Several coupling reagents have proven effective for these difficult couplings. Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and the combination of PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) are considered among the most promising for coupling N-methylated amino acids. nih.govacs.org Other effective reagents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). peptide.com In contrast, standard reagents like HBTU and HCTU are generally less effective for these sterically demanding reactions. peptide.com The use of in-situ forming amino acid fluorides has also been shown to be effective for coupling sterically hindered amino acids. bachem.com

To ensure complete reactions, monitoring the coupling progress is crucial. Traditional ninhydrin (B49086) tests are not suitable for secondary amines. Instead, the bromophenol blue test can be used to monitor the coupling to N-methyl amino acids, where a color change from blue/green to yellow indicates completion. peptide.com If coupling is incomplete, a second coupling step is often required. peptide.com

Coupling ReagentEfficacy in N-Methylated CouplingsReference
PyAOPHighly effective, especially for N-Me to N-Me couplings. nih.govpeptide.com
PyBOP/HOAtPromising for difficult N-methylated couplings. nih.govacs.org
HATUUtilized with success. peptide.com
PyBrOPEffective, but can lead to racemization with prolonged use. peptide.combachem.com
BOP-ClEmployed for N-methyl amino acid coupling. peptide.com
HBTU/HCTULess effective. peptide.com

Impact of N-Methylation on Coupling Efficiency and Peptide Chain Elongation in SPPS

The challenge is further compounded when synthesizing peptides with consecutive N-methylated residues. The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult and often results in low yields. peptide.comnih.gov This can significantly hinder the synthesis of N-methyl-rich peptides.

Furthermore, the reduced flexibility of the peptide backbone due to N-methylation can sometimes lead to aggregation, although in other cases, it can inhibit aggregation and increase solubility. merckmillipore.compeptide.com The success of the synthesis often depends on the specific sequence and the chosen synthetic strategy. The use of microwave-assisted SPPS has been shown to be beneficial in driving these difficult couplings to completion more efficiently than conventional methods. cem.com

Side-Chain Protection Scheme Considerations for Gln(Trt) in SPPS

However, there are some considerations when using the Trt group. The stability of the Trt group is such that it is generally stable to the mild basic conditions (e.g., piperidine) used for Fmoc group removal during chain elongation. embrapa.br It is cleaved under the acidic conditions of the final cleavage step, typically using a cocktail containing 95% TFA. iris-biotech.depeptide.com

A potential issue is the incomplete removal of the Trt group, especially if the Gln(Trt) residue is located at the N-terminus of the peptide. sigmaaldrich.compeptide.com In such cases, extended cleavage times may be necessary. peptide.com The highly stable trityl cation formed during cleavage can also lead to reattachment to nucleophilic side chains, such as tryptophan or cysteine, if not properly scavenged. sigmaaldrich.com Therefore, the use of scavenger cocktails containing reagents like triisopropylsilane (B1312306) (TIS) is crucial to irreversibly quench the trityl cation and ensure complete deprotection. peptide.comsigmaaldrich.com

Protecting GroupUseDeprotection ConditionsKey Considerations
Trityl (Trt)Asn, Gln, Cys, His, Ser, Thr, Tyr side chains95% TFAImproves solubility of Fmoc-Gln-OH. peptide.com Can be difficult to remove from N-terminal Gln. sigmaaldrich.compeptide.com Requires scavengers during cleavage. sigmaaldrich.com
tert-Butyl (tBu)Asp, Glu, Ser, Thr, Tyr side chains95% TFACommon protecting group used in conjunction with Fmoc chemistry. iris-biotech.de

Challenges and Solutions for Racemization Control During this compound Incorporation

While N-acyl N-methylamino acids cannot form oxazolones, a common pathway for racemization in standard amino acids, they are still susceptible to racemization through other mechanisms. cdnsciencepub.com Significant racemization of N-methylamino acid residues can occur during peptide bond formation, particularly when using mixed anhydride (B1165640) activation methods or in the presence of salts like triethylamine (B128534) hydrochloride. cdnsciencepub.com The choice of coupling reagent and the reaction conditions play a critical role in minimizing this side reaction. highfine.com

Studies have shown that coupling through an N-hydroxysuccinimide (HONSu) ester can yield a stereochemically pure product. cdnsciencepub.com For carbodiimide-mediated couplings (e.g., using DIC), the addition of additives like HOBt or Oxyma Pure is essential to suppress racemization. bachem.com The combination of DIC and HOBt is considered one of the best methods for minimizing racemization when coupling residues prone to this side reaction, such as Fmoc-Cys(Trt)-OH. bachem.com

The use of certain phosphonium-based reagents, like PyBrOP, can lead to higher levels of racemization with prolonged coupling times due to the formation of oxazolones. bachem.com In contrast, reagents like TOTT (a thiuronium salt) have been reported to result in lower racemization levels compared to other reagents when coupling sterically hindered or methylated amino acids. bachem.com The choice of base is also critical, with sterically hindered bases like 2,4,6-collidine (TMP) generally producing less racemization than less hindered bases like triethylamine. highfine.com

Application in the Synthesis of N-Methylated Peptides and Peptidomimetics

The incorporation of this compound is a key step in the synthesis of N-methylated peptides and peptidomimetics, which are designed to have improved therapeutic properties. researchgate.netnih.gov N-methylation of the peptide backbone can confer several advantages, including increased metabolic stability against proteolysis, improved membrane permeability, and enhanced oral bioavailability. merckmillipore.comnih.govcipsm.de This modification can also be used to modulate the conformation of the peptide, which can lead to increased receptor affinity and selectivity. cipsm.denih.gov

N-methylated peptides have found applications in various therapeutic areas. For example, N-methylation has been used to develop orally bioavailable somatostatin (B550006) analogues and to enhance the proteolytic resistance of substance P analogues. nih.govacs.org The synthesis of cyclic N-methylated peptides is of particular interest, as cyclization further constrains the peptide conformation, which can lead to enhanced biological activity. nih.govresearchgate.net The combination of N-methylation and cyclization has been shown to produce peptides with excellent pharmacokinetic profiles. nih.govresearchgate.net

The process often involves synthesizing a linear peptide containing one or more N-methylated residues, followed by on-resin or solution-phase cyclization. nih.govresearchgate.net The ability to perform N-methylation directly on the solid support provides a rapid method for creating libraries of N-methylated peptides for screening and structure-activity relationship (SAR) studies. cipsm.despringernature.com

Automated Synthesis Protocols Utilizing this compound

Automated peptide synthesizers have revolutionized SPPS by streamlining the repetitive cycles of deprotection, coupling, and washing, thereby increasing efficiency and reproducibility. americanpeptidesociety.orgnih.gov These instruments are well-suited for incorporating challenging building blocks like this compound, provided the synthesis protocols are optimized for these specific residues.

Modern automated synthesizers often incorporate features like microwave heating, which can accelerate the slow coupling reactions of sterically hindered amino acids. cem.comamericanpeptidesociety.org Programmable heating cycles allow for customized thermal profiles that can significantly improve the yield and purity of peptides containing N-methylated residues. americanpeptidesociety.org

For the successful automated synthesis of peptides with this compound, the protocol must be adjusted to account for the slower coupling kinetics. This typically involves:

Using highly efficient coupling reagents: As discussed in section 3.1, reagents like HATU, PyAOP, or PyBOP/HOAt are programmed into the synthesis method. peptide.comnih.gov

Extended coupling times: The standard coupling time is often increased to ensure the reaction goes to completion.

Double coupling: The protocol may include a second coupling step for the N-methylated residue to maximize the yield. peptide.com

Specialized monitoring: While not always integrated, the need for alternative monitoring methods like the bromophenol blue test should be considered. peptide.com

Conformational and Mechanistic Studies of N Methylated Glutamine Derivatives

Spectroscopic Analysis of Conformational Preferences of N-Methylated Amino Acids and Peptides (e.g., NMR, CD, IR in solution/solid state)

Spectroscopic methods are indispensable tools for probing the three-dimensional structures of N-methylated amino acids and peptides. Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy each provide unique insights into the conformational landscapes of these molecules in both solution and solid states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the solution-state structure of peptides. For N-methylated peptides, NMR can reveal information about the cis/trans isomerization of the amide bond, which is a key consequence of N-methylation. nih.gov The presence of the N-methyl group can influence the chemical shifts of neighboring protons, providing clues about the local conformation. youtube.com For instance, the nuclear Overhauser effect (NOE) can be used to identify through-space proximities between atoms, helping to define the peptide's fold. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the secondary structure of peptides. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is influenced by the peptide's helical, sheet, or random coil content. americanpeptidesociety.org N-methylation can disrupt regular secondary structures like α-helices and β-sheets, and CD can quantify these changes. americanpeptidesociety.orgcreative-proteomics.com For example, a decrease in the characteristic CD signals for α-helices at 222 nm and 190 nm would indicate a loss of helical content upon N-methylation. americanpeptidesociety.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds, offering information about functional groups and hydrogen bonding. acs.orgokstate.edu The amide I band (around 1650 cm⁻¹) is particularly informative for peptide secondary structure. youtube.com In N-methylated peptides, the absence of the N-H bond eliminates the possibility of its participation in hydrogen bonding as a donor, which can be observed as a change in the IR spectrum. okstate.edu This alteration in hydrogen bonding capacity significantly impacts the peptide's conformational preferences. youtube.com

A summary of how these spectroscopic techniques are applied to study N-methylated peptides is presented in the table below.

Spectroscopic TechniqueInformation GainedKey Observables for N-Methylated Peptides
NMR 3D structure in solution, cis/trans isomerizationChanges in chemical shifts, Nuclear Overhauser Effects (NOEs)
CD Secondary structure content (α-helix, β-sheet, random coil)Altered spectra indicating disruption of regular secondary structures
IR Functional groups, hydrogen bondingChanges in amide I band, absence of N-H stretch

Computational Chemistry Approaches to Model N-Methylated Glutamine Conformations and Reactivity

Computational chemistry provides a powerful lens through which to examine the conformational landscapes and reactivity of N-methylated glutamine derivatives at an atomic level of detail. buffalo.edu These methods complement experimental techniques by offering insights that are often difficult or impossible to obtain through laboratory experiments alone.

Molecular Mechanics (MM): MM methods utilize classical force fields to model the potential energy surface of a molecule. These force fields are collections of parameters that describe the energy associated with bond lengths, bond angles, dihedral angles, and non-bonded interactions. By performing conformational searches using MM, researchers can identify low-energy conformations of N-methylated glutamine-containing peptides. These calculations can predict how N-methylation restricts the available conformational space, favoring certain backbone and side-chain orientations. researchgate.net

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. conicet.gov.aracs.org DFT calculations can be used to:

Optimize geometries: Determine the most stable three-dimensional structures of N-methylated glutamine derivatives. conicet.gov.ar

Calculate relative energies: Compare the stabilities of different conformers to understand their population distribution.

Model reaction mechanisms: Investigate the transition states and energy barriers associated with chemical reactions, such as cyclization or epimerization. acs.org

Predict spectroscopic properties: Calculate NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. mit.edu

Molecular Dynamics (MD) Simulations: MD simulations use the principles of classical mechanics to simulate the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the dynamic behavior of N-methylated peptides in different environments, such as in solution or interacting with a biological target. These simulations can reveal how N-methylation affects the flexibility of the peptide backbone and the dynamics of the glutamine side chain. buffalo.edu

A study on N-acetyl-L-glutamine-N-methylamide using ab initio and DFT methods identified 59 stable conformers, demonstrating the complexity of the conformational space. conicet.gov.ar Such computational explorations are crucial for understanding the intricate interplay of forces that govern the structure and function of N-methylated peptides.

Computational MethodApplication to N-Methylated GlutamineKey Insights
Molecular Mechanics (MM) Conformational searchingIdentification of low-energy conformers, prediction of conformational restrictions
Quantum Mechanics (QM) Geometry optimization, energy calculations, reaction modelingAccurate structures and stabilities, understanding of reaction pathways
Molecular Dynamics (MD) Simulation of molecular motionDynamic behavior, flexibility, and interactions with the environment

Influence of N-Methylation and Protecting Groups on Dihedral Angles and Backbone Flexibility

N-methylation primarily affects the peptide backbone by:

Restricting the Ramachandran space: The steric hindrance introduced by the methyl group limits the possible combinations of the phi (φ) and psi (ψ) dihedral angles. This often leads to a preference for more extended conformations. nih.gov

The large and rigid Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus and the bulky Trityl (triphenylmethyl) group on the glutamine side chain also impose significant steric constraints. advancedchemtech.comsigmaaldrich.com These groups can influence the local conformation around the N-terminal and the glutamine residue, respectively, potentially favoring specific rotamers and restricting the flexibility of the side chain.

Computational studies have shown that N-methylation can decrease the energy barrier for cis/trans isomerization of the amide bond, making this conformational change more accessible. rsc.org This increased conformational mobility at the tertiary amide bond can be a crucial factor in the biological activity of N-methylated peptides. nih.gov

The table below summarizes the key effects of N-methylation and protecting groups on the structure of a glutamine derivative.

ModificationEffect on Dihedral AnglesEffect on Backbone Flexibility
N-Methylation Restricts φ and ψ angles, promotes cis-amide bondsCan increase local mobility via cis/trans isomerization
Fmoc Group Sterically influences N-terminal conformationReduces flexibility at the N-terminus
Trityl Group Sterically influences glutamine side-chain conformationReduces flexibility of the glutamine side chain

Hydrogen Bonding Networks Involving N-Methylated Glutamine Residues

The ability of glutamine to participate in hydrogen bonding is crucial to its role in protein structure and function. researchgate.net The side chain amide group can act as both a hydrogen bond donor (through the -NH2 group) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.netnih.gov However, N-methylation of the backbone amide nitrogen fundamentally alters this hydrogen bonding capability.

By replacing the amide proton with a methyl group, N-methylation eliminates the ability of that specific backbone nitrogen to act as a hydrogen bond donor. nih.gov This has several important consequences:

Disruption of Secondary Structures: Regular secondary structures like α-helices and β-sheets are stabilized by a network of hydrogen bonds between backbone amide groups. N-methylation disrupts this network, often leading to a loss of these structures. nih.gov

Altered Solvent Interactions: The inability to donate a hydrogen bond changes the way the peptide interacts with solvent molecules like water. This can affect the solubility and aggregation properties of the peptide.

Changes in Intramolecular Hydrogen Bonding: N-methylation prevents the formation of intramolecular hydrogen bonds that would otherwise involve the backbone N-H group. This can lead to the adoption of different, often more extended, conformations.

While the backbone N-H is blocked, the glutamine side chain, protected by the Trityl group in Fmoc-N-Me-Gln(Trt)-OH, retains its potential for hydrogen bonding once the protecting group is removed. The side chain amide can still participate in hydrogen bonding networks, which is a key aspect of its function in many biological contexts. nih.gov

Quantum mechanical calculations have been used to study the energetics and geometry of hydrogen bonds involving glutamine residues. nih.govacs.org These studies reveal a rich variety of possible hydrogen bonding patterns, including conventional, bifurcated, and even unconventional "amino-acceptor" interactions. nih.govacs.org The strength of these interactions can vary significantly depending on the specific geometry and the chemical environment.

The table below highlights the hydrogen bonding capabilities of a glutamine residue before and after N-methylation of the backbone.

MoietyHydrogen Bond Donor/AcceptorImpact of N-Methylation
Backbone Amide (N-H) DonorEliminated
Backbone Carbonyl (C=O) AcceptorUnchanged
Side Chain Amide (NH2) DonorUnchanged (after Trt deprotection)
Side Chain Carbonyl (C=O) AcceptorUnchanged (after Trt deprotection)

Stereochemical Integrity and Epimerization Pathways

Maintaining the stereochemical integrity of amino acids during peptide synthesis is of paramount importance, as even small amounts of the wrong stereoisomer can have significant biological consequences. mdpi.com Epimerization, the change in configuration at a single stereocenter, is a potential side reaction that can occur under certain conditions.

For N-methylated amino acids, the risk of epimerization can be influenced by several factors, including the reaction conditions and the nature of the protecting groups. The mechanism of epimerization typically involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.

In the context of peptide synthesis, the activation of the carboxylic acid group for coupling can increase the acidity of the α-proton, making it more susceptible to deprotonation. mdpi.com The choice of coupling reagents and the base used during the reaction can therefore play a crucial role in minimizing epimerization. mdpi.com

Studies on the cyclization of peptides containing N-methylated residues have shown that the extent of epimerization can be highly dependent on the specific sequence and the reaction conditions employed. mdpi.com While N-methylation can introduce steric hindrance that might be expected to influence the rate of epimerization, the electronic effects on the acidity of the α-proton are also a key consideration.

It is important to note that the bulky Fmoc and Trityl protecting groups in this compound are designed to be stable under the conditions of solid-phase peptide synthesis and are removed under specific, controlled conditions to minimize side reactions like epimerization. altabioscience.com

The table below outlines key factors that can influence the stereochemical integrity of N-methylated glutamine derivatives during chemical synthesis.

FactorInfluence on EpimerizationMitigation Strategies
Activation of Carboxylic Acid Increases acidity of α-proton, promoting enolizationUse of appropriate coupling reagents that minimize epimerization
Base Can catalyze deprotonation of the α-carbonCareful selection of base and control of reaction time and temperature
Protecting Groups Can influence steric and electronic environment of the α-carbonUse of robust protecting groups that are stable under coupling conditions
Reaction Temperature Higher temperatures can increase the rate of epimerizationPerforming reactions at lower temperatures when possible

Reactivity and Derivatization of Fmoc N Me Gln Trt Oh in Peptide Chemistry

Selective Deprotection Studies of Fmoc and Trityl Groups

The successful synthesis of peptides containing Fmoc-N-Me-Gln(Trt)-OH relies on an orthogonal protection strategy, where the N-terminal Fmoc group and the side-chain Trityl (Trt) group can be removed under different conditions. researchgate.netiris-biotech.de

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group, typically removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netnih.gov This allows for the sequential addition of amino acids to the growing peptide chain.

The Trityl (Trt) group, protecting the side-chain amide of the glutamine residue, is acid-labile. iris-biotech.deadvancedchemtech.com It is generally stable to the basic conditions used for Fmoc deprotection but can be cleaved with acids like trifluoroacetic acid (TFA). researchgate.netiris-biotech.de The lability of the Trt group can be modulated by the strength of the acid used. For instance, very mild acid conditions (e.g., 1% TFA in dichloromethane) can selectively remove the Trt group while leaving other acid-labile groups, such as tert-butyl (tBu), intact. peptide.comiris-biotech.de This selective deprotection is crucial for on-resin side-chain modifications. peptide.comcblpatras.gr

The choice of protecting groups for other amino acids in the sequence is also critical. Using Trityl-based side-chain protection for other residues can offer advantages over t-butyl groups, leading to purer peptides, especially in sequences containing challenging amino acids like serine, threonine, methionine, lysine, and tryptophan. cblpatras.gr

Table 1: Orthogonal Deprotection Strategy for this compound

Protecting GroupLinkageDeprotection ConditionSelectivity
Fmoc α-amino group20% piperidine in DMFBase-labile
Trityl (Trt) Side-chain amide of Gln95% TFA (standard cleavage) or 1% TFA in DCM (selective)Acid-labile

This table illustrates the principle of orthogonal protection, allowing for the independent removal of the Fmoc and Trityl groups.

Reactivity of the Carboxyl Group in Peptide Bond Formation

The formation of a peptide bond involving the carboxyl group of this compound is a critical step in SPPS. However, the steric hindrance from the N-methyl group makes this coupling reaction more challenging compared to its non-methylated counterpart. peptide.comcem.com To achieve high coupling efficiencies, specialized reagents and conditions are often required. peptide.combachem.com

Standard coupling reagents like HBTU and HCTU may be less effective. peptide.com More powerful reagents are often employed, including:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often used with a base like diisopropylethylamine (DIEA), HATU is a highly effective coupling reagent for sterically hindered amino acids. peptide.combachem.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : These reagents, especially in the presence of HOAt (1-Hydroxy-7-azabenzotriazole), have shown promise in coupling N-methylated amino acids. peptide.comnih.gov

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A newer generation coupling reagent with efficiencies comparable to HATU, offering safety benefits due to the absence of explosive HOBt or HOAt derivatives. bachem.com

Microwave-assisted SPPS has also emerged as a valuable technique to drive difficult couplings of sterically hindered amino acids to completion more efficiently. cem.com

Table 2: Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentDescription
HATU Highly efficient aminium salt-based reagent, often used for difficult couplings. peptide.combachem.com
PyAOP/PyBOP Phosphonium salt-based reagents effective for coupling N-methyl amino acids, particularly with HOAt. nih.govpeptide.com
COMU A modern, safer alternative to HATU with comparable or even superior performance in some cases. bachem.com
DIC/HOBt A classic carbodiimide-based method, which can be effective but may require longer reaction times or double coupling. peptide.com

This table summarizes some of the powerful coupling reagents used to overcome the steric hindrance of N-methylated amino acids during peptide synthesis.

Side-Chain Reactivity of the Trityl-Protected Glutamine Amide

The primary role of the trityl group on the glutamine side chain is protection. advancedchemtech.com It prevents undesirable side reactions during peptide synthesis. One of the most significant side reactions for unprotected glutamine is dehydration of the side-chain amide to a nitrile, especially when using carbodiimide-based activating reagents. advancedchemtech.compeptide.com The bulky trityl group effectively prevents this.

Another potential side reaction for N-terminal glutamine is the formation of pyroglutamate, where the side-chain amide attacks the N-terminal amino group. wikipedia.org While the N-methylation in this compound already modifies the N-terminus, the trityl protection on the side chain provides an additional layer of security against intramolecular cyclization reactions.

Post-Synthetic Modifications and Functionalization of Peptides Containing N-Me-Gln

The incorporation of N-methylated glutamine can be a modification in itself, designed to enhance the properties of a peptide. researchgate.net Furthermore, peptides containing N-Me-Gln can be subjected to further post-synthetic modifications to introduce additional functionalities.

While the N-methylated glutamine residue itself is not typically the site of further modification, the presence of other reactive handles in the peptide sequence allows for a wide range of derivatizations. For example, other amino acids with orthogonally protected side chains can be selectively deprotected and modified on the solid support. sigmaaldrich.com This could include:

Alkylation : Introducing alkyl groups onto side chains like lysine. nih.gov

Phosphorylation : Modifying serine, threonine, or tyrosine residues. iris-biotech.de

PEGylation : Attaching polyethylene (B3416737) glycol chains to improve solubility and pharmacokinetic properties. biosynth.com

Labeling : Introducing fluorescent tags or biotin (B1667282) for detection and imaging purposes. biosynth.com

The synthesis of peptides containing N-Me-Gln can be part of a broader strategy to create complex peptide architectures, such as cyclic peptides or peptide-drug conjugates. biosynth.com

Development of Novel Linkers and Supports for this compound in SPPS

The choice of solid support and linker is crucial for the successful synthesis of peptides. For peptides containing acid-sensitive residues or for the synthesis of protected peptide fragments, trityl-based resins are highly recommended. sigmaaldrich.com

2-Chlorotrityl chloride (2-CTC) resin and other trityl-based linkers are advantageous because they allow for the attachment of the first amino acid without pre-activation, which minimizes the risk of racemization, particularly for sensitive residues. sigmaaldrich.comresearchgate.net These resins also permit the cleavage of the final peptide under very mild acidic conditions, which can leave acid-labile side-chain protecting groups like tBu intact, enabling the synthesis of fully protected peptide fragments. sigmaaldrich.comresearchgate.net

Safety-catch linkers represent another advanced strategy. These linkers are stable throughout the synthesis but can be "activated" by a specific chemical transformation, rendering them labile to the cleavage conditions. nih.govmdpi.com This approach offers enhanced flexibility and compatibility with different protecting group strategies, including those involving both Fmoc and Boc chemistry. nih.govmdpi.com Examples include linkers that are activated by oxidation or reduction. nih.govmdpi.com

The development of novel linkers and supports continues to be an active area of research, aiming to improve the efficiency, purity, and scope of solid-phase peptide synthesis, including the synthesis of challenging sequences containing N-methylated amino acids.

Advanced Analytical Characterization of Fmoc N Me Gln Trt Oh and Its Incorporation into Peptides

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity assessment of Fmoc-N-Me-Gln(Trt)-OH. The technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C₄₀H₃₆N₂O₅.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ are crucial for structural elucidation. The fragmentation patterns observed in the MS/MS spectra are characteristic of the molecule's structure, providing confidence in its identity. For N,N-dimethyl amino acids, a characteristic fragmentation pathway involves the initial loss of H₂O + CO to form an immonium ion. nih.gov While this compound is an N-methylated, not N,N-dimethylated, amino acid, analogous fragmentation behavior is expected. The side chain and protecting groups also yield specific fragment ions that are invaluable for confirming the structure. nih.gov Furthermore, the analysis of isomeric and isobaric amino acids through MS/MS reveals distinct spectra, allowing for the unambiguous identification of the target compound. nih.gov

In the context of purity assessment, HRMS can detect and identify trace impurities that may not be resolved by other techniques. This is critical as even small amounts of impurities can have significant impacts on the outcome of peptide synthesis.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₄₀H₃₆N₂O₅ nih.gov
Molecular Weight624.7 g/mol nih.gov
Expected FragmentationLoss of protecting groups (Fmoc, Trityl), cleavage of the peptide backbone, and formation of characteristic immonium ions. nih.govnih.gov

Advanced Chromatographic Techniques (e.g., UPLC, 2D-LC, HPLC) for Separation and Analysis

Chromatographic techniques are central to the analysis and purification of this compound and the peptides into which it is incorporated. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids, with typical purities for commercial products being ≥99.0%. pnas.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced resolution, speed, and sensitivity. This is particularly beneficial for the analysis of complex mixtures generated during peptide synthesis, where closely related impurities and deletion sequences need to be resolved. The use of shallow gradients in UPLC is often optimal for resolving peptides.

For highly complex samples, such as those from peptide mapping of large proteins, two-dimensional liquid chromatography (2D-LC) provides a powerful separation strategy. taylorfrancis.comyoutube.com This technique separates components in two independent dimensions, significantly increasing peak capacity and allowing for a more comprehensive analysis of the sample. taylorfrancis.com

The choice of stationary phase is critical for the successful separation of amino acids and peptides. For the analysis of N-methylated amino acids, hydrophilic interaction liquid chromatography (HILIC) is a common approach. kit.edu Reversed-phase HPLC with C18 columns is also widely used for peptide analysis. hplc.eu

Table 2: Chromatographic Methods for the Analysis of Fmoc-Amino Acids and Peptides

TechniqueApplicationKey Features
HPLC Purity assessment of this compound and synthesized peptides.Standard method, reliable for routine analysis. pnas.orgresearchgate.net
UPLC High-resolution analysis of peptide synthesis mixtures, impurity profiling.Increased resolution, speed, and sensitivity compared to HPLC.
2D-LC Analysis of complex peptide maps.High peak capacity through two-dimensional separation. taylorfrancis.com

Solid-State NMR Spectroscopy for Conformational Analysis of Incorporated Residues

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the three-dimensional structure and dynamics of peptides in the solid state. This is particularly relevant for peptides synthesized on a solid support and for studying aggregated or insoluble peptides. nih.govpnas.org The incorporation of isotopically labeled amino acids, such as those with ¹³C and ¹⁵N, is often employed to enhance the sensitivity and selectivity of ssNMR experiments. nih.gov

For peptides containing N-methylated residues, ssNMR can provide detailed insights into their conformational preferences. N-methylation can restrict the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, potentially influencing the secondary structure. researchgate.net ssNMR can be used to identify these conformational changes and to determine the local structure around the N-methylated residue. researchgate.net Techniques such as cross-polarization magic-angle spinning (CP-MAS) and two-dimensional dipolar assisted rotational resonance (DARR) are used to obtain high-resolution spectra and to measure internuclear distances, which are then used to build structural models. nih.govnih.gov

The chemical shifts of the backbone and sidechain atoms are sensitive to the local conformation, providing valuable information on the secondary structure elements present in the peptide. researchgate.net Furthermore, ssNMR can be used to study the interactions between the peptide and the solid support or other molecules in the sample. nih.gov

X-ray Crystallography of N-Methylated Amino Acids and Their Peptide Conjugates

X-ray crystallography provides the most detailed atomic-level structural information of molecules in their crystalline state. While obtaining suitable crystals of peptides can be challenging, the crystal structures of N-methylated cyclic peptides have revealed that N-methylation can promote the formation of intramolecular hydrogen bonds, which may enhance membrane permeability. nih.gov

The analysis of crystal structures of peptides containing glutamine has shown that the glutamine side chain can actively participate in hydrogen bonding with neighboring amide groups, stabilizing specific backbone conformations. rsc.org For instance, the glutamine side chain can stabilize β-turns in the peptide backbone. rsc.org

Spectroscopic Probes for Monitoring Coupling Reactions and Deprotection Kinetics

The efficiency of peptide synthesis relies on the complete coupling of each amino acid and the subsequent complete removal of the N-terminal protecting group. Spectroscopic probes offer a means for the real-time monitoring of these critical steps in solid-phase peptide synthesis (SPPS).

The deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.de This reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct. researchgate.net This adduct has a strong UV absorbance, which can be monitored spectrophotometrically to follow the kinetics of the deprotection reaction. iris-biotech.deresearchgate.nettec5usa.com The completion of the deprotection is indicated by the stabilization of the UV signal.

The progress of the coupling reaction can be monitored by various methods. One common approach is the use of colorimetric tests, such as the Kaiser test, which detects the presence of free primary amines on the resin. peptide.com A negative Kaiser test indicates that the coupling reaction is complete. peptide.com

More advanced techniques for real-time monitoring of SPPS include the use of refractive index (RI) detection. acs.org The RI of the reaction solution changes as the amino acid is transferred from the solution to the solid support during the coupling reaction, providing a real-time measure of the reaction progress. acs.org These in-situ monitoring techniques allow for the optimization of coupling times and ensure the high fidelity of the synthesized peptide. mpg.denih.govrsc.org

Emerging Research Applications and Future Directions for N Methylated Glutamine in Chemical Biology

Utilization in the Synthesis of Cyclic and Stapled Peptides

The introduction of N-methyl groups into the peptide backbone can significantly influence the conformational preferences of the peptide chain. This has profound implications for the synthesis of cyclic and stapled peptides, which rely on specific pre-cyclization conformations for efficient macrocyclization. N-methylation can favor cis-amide bonds, a feature that can be exploited to pre-organize the linear peptide precursor into a conformation amenable to ring closure, thereby increasing cyclization yields and influencing the final three-dimensional structure of the cyclic peptide. nih.govmerckmillipore.com

Stapled peptides, a class of constrained peptides that utilize a synthetic brace to lock the peptide into a helical conformation, also benefit from the inclusion of N-methylated residues. The strategic placement of an N-methyl group can help to stabilize the desired helical structure, enhancing target affinity and proteolytic stability. While direct research on Fmoc-N-Me-Gln(Trt)-OH in stapled peptides is still emerging, the principles of using N-methylated amino acids to control conformation are directly applicable.

The table below summarizes the impact of N-methylation on the synthesis of constrained peptides.

FeatureImpact of N-Methylation
Conformational Control Promotes specific secondary structures and turn conformations. merckmillipore.com
Cyclization Efficiency Can pre-organize linear precursors for more efficient macrocyclization.
Structural Diversity Allows for the creation of novel cyclic and stapled peptide topologies.
Biological Activity Influences binding affinity and proteolytic stability. merckmillipore.com

Role in the Design of Membrane-Permeable Peptides

A significant hurdle in the development of peptide-based therapeutics is their generally poor cell membrane permeability. N-methylation of the peptide backbone has emerged as a key strategy to overcome this limitation. nih.gov By replacing an amide proton with a methyl group, the hydrogen bonding capacity of the peptide backbone is reduced, which can disrupt the formation of intramolecular hydrogen bonds that shield the polar backbone from the lipid bilayer. This "chameleonic" effect allows the peptide to adopt different conformations in aqueous and membrane environments, facilitating its passage across the cell membrane. nih.gov

The incorporation of N-methylated glutamine can contribute to this effect, enhancing the membrane permeability of peptides. nih.gov This is particularly relevant for targeting intracellular proteins, a long-standing challenge in drug discovery. Research has shown that the extent and position of N-methylation can be fine-tuned to optimize permeability. nih.gov

Integration into Peptoid and Hybrid Peptide-Peptoid Architectures

Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer several advantages over natural peptides, including enhanced proteolytic stability and conformational flexibility. The integration of N-methylated amino acids like N-methylated glutamine into hybrid peptide-peptoid structures allows for the creation of novel architectures with tailored properties.

These hybrid structures can combine the specific side-chain functionalities and recognition capabilities of peptides with the favorable pharmacokinetic properties of peptoids. The N-methyl group of the glutamine residue can influence the local conformation and solubility of the hybrid molecule, providing an additional tool for molecular design.

Development of Advanced Peptide Probes and Biomaterials

The unique properties of N-methylated glutamine also lend themselves to the development of advanced peptide probes and biomaterials. In the context of peptide probes, N-methylation can be used to modulate binding affinity and specificity for biological targets. For instance, in the design of inhibitors for protein-protein interactions, the precise positioning of an N-methyl group can disrupt or enhance key binding interactions.

In the field of biomaterials, self-assembling peptides are of great interest for applications in tissue engineering and drug delivery. The incorporation of N-methylated glutamine can influence the self-assembly process by altering the balance of hydrophobic and hydrophilic interactions, as well as the conformational preferences of the peptide monomers. This allows for the design of novel biomaterials with controlled nanostructures and properties.

Green Chemistry Approaches in this compound Synthesis and Usage

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. In the context of peptide synthesis, this involves reducing the use of hazardous solvents and reagents. Traditional solid-phase peptide synthesis (SPPS) often relies on solvents like N,N-dimethylformamide (DMF), which has significant toxicity concerns. semanticscholar.org

Research into greener alternatives for SPPS is actively exploring the use of more benign solvents. semanticscholar.orgnih.gov Studies have investigated the solubility of Fmoc-amino acids, including Fmoc-Gln(Trt)-OH, in various green solvents to assess their suitability for SPPS. nih.gov The development of efficient coupling and deprotection reactions in these alternative solvents is a key area of focus. semanticscholar.orgpeptide.com Furthermore, chemoenzymatic strategies are being explored for the N-methylation of peptides, which could offer a more sustainable alternative to traditional chemical synthesis. nih.gov

The following table highlights some green chemistry considerations in peptide synthesis:

AspectTraditional ApproachGreen Chemistry Approach
Solvents DMF, Dichloromethane semanticscholar.orgPropylene carbonate, 2-Methyltetrahydrofuran, Ethyl acetate (B1210297) semanticscholar.orgnih.gov
Reagents Excess coupling reagents peptide.comIn situ Fmoc removal to reduce washing steps, use of recoverable/reusable reagents peptide.comrsc.org
Synthesis Strategy Traditional chemical synthesisChemoenzymatic synthesis, continuous flow processes nih.govunibo.it

Computational Design and Prediction of Peptides Incorporating N-Methylated Glutamine

Computational methods are playing an increasingly important role in the design and optimization of peptides with desired properties. youtube.comresearchgate.net Molecular dynamics (MD) simulations and other modeling techniques can be used to predict the conformational effects of N-methylation on peptide structure. youtube.com This allows for the in silico screening of large libraries of N-methylated peptide sequences to identify candidates with the desired structural and functional characteristics. nih.gov

For example, computational approaches can be used to predict how the incorporation of N-methylated glutamine will affect the binding affinity of a peptide for its target protein or its ability to permeate cell membranes. mdpi.com These predictive models can guide the experimental design process, saving time and resources. However, challenges remain in accurately modeling the behavior of these modified peptides due to their increased conformational flexibility. youtube.com Machine learning algorithms are also being developed to predict the properties of peptides from their sequence, offering another promising avenue for the computational design of N-methylated peptides. nih.gov

Q & A

Q. How can researchers verify the completeness of Fmoc deprotection after incorporating this compound?

  • Methodological Answer : Use UV monitoring (λ = 301 nm) to detect released Fmoc byproducts. Alternatively, perform a qualitative ninhydrin test or quantitative HPLC analysis. For sensitive sequences, LC-MS can confirm the absence of residual Fmoc groups .

Q. What purification strategies are effective for peptides containing this compound residues?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. For larger peptides, preparative SEC or ion-exchange chromatography may resolve truncation byproducts. Ensure Trt and N-Me protections are retained unless deliberate deprotection is required .

Advanced Research Questions

Q. How can racemization during this compound incorporation be suppressed in complex peptide sequences?

  • Methodological Answer : Optimize activation using in situ protocols with HOBt/DIC and collidine as a base to reduce base-induced racemization. Design of Experiments (DoE) approaches can model temperature (4–25°C), solvent polarity, and coupling time to identify ideal conditions. Circular dichroism (CD) or Marfey’s reagent post-synthesis validates enantiomeric integrity .

Q. What analytical methods are critical for validating the enantiomeric purity of peptides synthesized with this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves D/L isomers. Marfey’s derivatization followed by LC-MS/MS provides absolute configuration confirmation. For regulatory compliance (e.g., ANDA), cross-validate against pharmacopeial standards (USP/EP) using validated protocols .

Q. How do environmental factors (pH, temperature, solvent) influence the coupling efficiency of this compound in SPPS?

  • Methodological Answer :
  • pH : Maintain slightly acidic conditions (pH 6–7) to stabilize the Trt group while avoiding premature deprotection.
  • Temperature : Couple at 0–4°C to reduce racemization; room temperature is acceptable for short couplings.
  • Solvent : Use DMF/NMP with 0.1 M HOBt for solubility. Additives like LiCl (0.4 M) enhance solubility of bulky residues.
    Systematic optimization via DoE ensures reproducibility .

Q. What strategies mitigate side reactions when synthesizing peptides with acid-sensitive groups alongside this compound?

  • Methodological Answer : Use mild deprotection cocktails (e.g., 1–3% TFA with 2.5% H2O and 2.5% triisopropylsilane) to retain acid-labile protections (e.g., Trt). For sequences requiring orthogonal deprotection, employ photolabile (e.g., NVOC) or enzymatic cleavage strategies. LC-MS monitoring after each step detects undesired side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.